2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, a fluorophenyl group, and a piperazine ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the corresponding intermediate.
Synthesis of the Fluorophenyl Piperazine Intermediate: This step involves the reaction of 4-fluorophenylpiperazine with a sulfonylating agent to form the sulfonylated intermediate.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the sulfonylated fluorophenyl piperazine intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide
- 2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-bromophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Uniqueness
2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its chlorinated or brominated analogs.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O5S/c1-30-20-8-3-17(15-21(20)31-2)16-22(27)24-9-14-32(28,29)26-12-10-25(11-13-26)19-6-4-18(23)5-7-19/h3-8,15H,9-14,16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSLEOUFSZJVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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